![molecular formula C28H26N6O5S B2872417 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide CAS No. 902594-22-3](/img/structure/B2872417.png)
2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide” is a complex organic molecule. It has a molecular formula of C23H24N6O5S, an average mass of 496.539 Da, and a mono-isotopic mass of 496.152893 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring multiple functional groups including a triazoloquinazolinyl group, a nitrophenyl group, and an ethyltolylacetamide group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C23H24N6O5S, an average mass of 496.539 Da, and a mono-isotopic mass of 496.152893 Da . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
The compound , known by its various names including “2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-ETHYL-N-(3-METHYLPHENYL)ACETAMIDE”, has several potential applications in scientific research due to its structural features and biological activities. Here is a comprehensive analysis of its unique applications across different fields:
Anticancer Research
The core structure of this compound, which includes a 1,2,4-triazoloquinazoline scaffold, has been associated with anticancer properties . Researchers have found that derivatives of this class can exhibit selectivity against cancer cell lines, making them promising candidates for the development of new anticancer drugs.
Antimicrobial Activity
Compounds with the 1,2,4-triazoloquinazoline moiety have shown potential as antimicrobial agents . Their ability to inhibit the growth of various bacteria and fungi can be harnessed to develop new treatments for infectious diseases.
Analgesic and Anti-inflammatory Uses
The structural analogs of the compound have been reported to possess analgesic and anti-inflammatory activities . This suggests that it could be used in the synthesis of new pharmaceuticals aimed at treating pain and inflammation.
Antioxidant Properties
The compound’s derivatives may also serve as antioxidants . This application is crucial in the prevention of oxidative stress-related diseases, including neurodegenerative disorders.
Antiviral Applications
Some derivatives within the same chemical family have demonstrated potential antiviral activities . This includes the ability to act against viruses such as Herpes simplex, which could lead to the development of new antiviral medications.
Enzyme Inhibition
The compound has been linked to enzyme inhibitory actions, such as carbonic anhydrase inhibitors, cholinesterase inhibitors, and aromatase inhibitors . These properties are valuable in the treatment of conditions like glaucoma, Alzheimer’s disease, and hormone-dependent cancers.
Antitubercular Agents
Given the ongoing challenge of tuberculosis, the compound’s derivatives could be explored as potential antitubercular agents . This application is significant in the global fight against TB.
Drug Design and Development
The compound’s ability to form specific interactions with different target receptors makes it an important pharmacophore in drug design and discovery . Its structural features can be exploited to create new drugs with targeted therapeutic effects.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O5S/c1-5-32(20-8-6-7-17(2)13-20)25(35)16-40-28-29-22-15-24(39-4)23(38-3)14-21(22)27-30-26(31-33(27)28)18-9-11-19(12-10-18)34(36)37/h6-15H,5,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQNBQSACLPHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/no-structure.png)
![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid](/img/structure/B2872338.png)
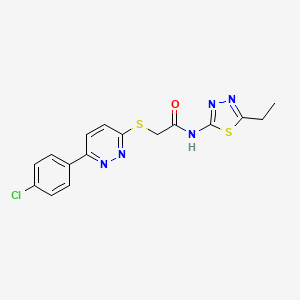

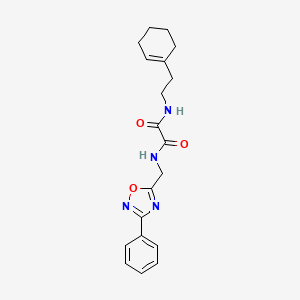
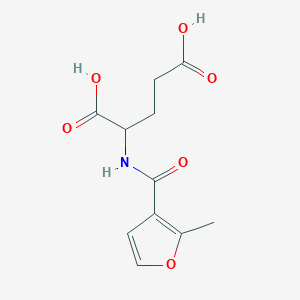
![2,5-dichloro-N-[(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2872346.png)

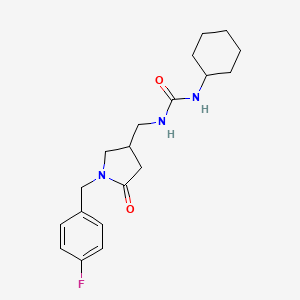
![2-(2-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2872350.png)
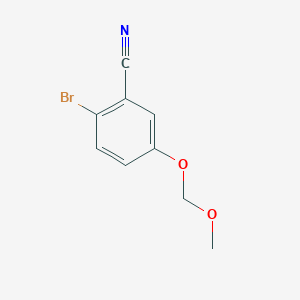

![Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2872354.png)
![(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2872357.png)